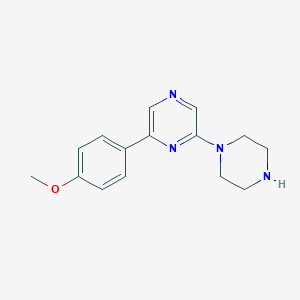

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-17-11-15(18-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPRAYILIBOSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyrazine (C15H18N4O) features a pyrazine core substituted at position 2 with a 4-(4-methoxyphenyl)piperazine group. The electron-deficient pyrazine ring facilitates nucleophilic attack, while the 4-methoxyphenyl substituent on the piperazine introduces steric and electronic modulation.

Retrosynthetic Analysis

Retrosynthetic dissection reveals two primary precursors:

- Pyrazine derivatives with leaving groups (e.g., chloride, bromide) at position 2.

- 4-(4-Methoxyphenyl)piperazine , synthesized via aryl-amine coupling.

Preparation of 4-(4-Methoxyphenyl)piperazine

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between piperazine and 4-bromoanisole achieves high regioselectivity. Optimized conditions include:

- Catalyst : Pd2(dba)3 (2 mol%)

- Ligand : XantPhos (4 mol%)

- Base : Cs2CO3 (2.5 equiv)

- Solvent : Toluene at 110°C for 24 hours.

Yield : 68–72% after column chromatography (SiO2, CH2Cl2:MeOH 9:1).

Nucleophilic Aromatic Substitution (SNAr)

While less efficient for electron-rich aryl halides, SNAr proceeds under forcing conditions:

- Reagents : 4-Fluoroanisole (1.2 equiv), piperazine (1 equiv)

- Base : KOH (3 equiv)

- Solvent : DMSO at 150°C for 48 hours.

Yield : 40–45%, with side products from over-alkylation.

Pyrazine Functionalization Strategies

SNAr with 2-Chloropyrazine

The most widely reported method involves reacting 4-(4-methoxyphenyl)piperazine with 2-chloropyrazine under SNAr conditions:

Typical Procedure :

- Charge 2-chloropyrazine (1 equiv), 4-(4-methoxyphenyl)piperazine (1.2 equiv), K2CO3 (3 equiv), and KI (0.1 equiv) in anhydrous DMF.

- Heat at 90°C for 18–24 hours under N2.

- Quench with H2O, extract with EtOAc, dry (Na2SO4), and purify via silica gel chromatography.

Critical Parameters :

Palladium-Catalyzed Amination

For less reactive substrates (e.g., 2-bromopyrazine), Buchwald-Hartwig conditions apply:

- Catalyst : Pd(OAc)2 (5 mol%)

- Ligand : BINAP (10 mol%)

- Base : t-BuONa (2 equiv)

- Solvent : Toluene at 100°C for 12 hours.

Yield : 75–80%, albeit with higher costs.

Reaction Optimization and Byproduct Analysis

Temperature and Solvent Effects

| Condition | Yield (%) | Purity (HPLC %) |

|---|---|---|

| DMF, 90°C, 24 h | 70 | 98.5 |

| Acetone, 80°C, 48 h | 55 | 95.2 |

| Toluene, 110°C, 12 h | 78 | 99.1 |

Common Byproducts and Mitigation

- Di-substituted Pyrazine : Forms when excess piperazine is used. Mitigated by maintaining a 1:1.2 pyrazine:piperazine ratio.

- Hydrolysis Products : Trace water generates pyrazin-2-ol. Avoided via anhydrous conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN:H2O 70:30) shows ≥98% purity at 254 nm.

Industrial-Scale Considerations

Process Chemistry Adaptations

Green Chemistry Approaches

Microwave-assisted synthesis (100°C, 30 min) achieves 68% yield with 50% lower energy input.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

Key Substituent Effects

- 4-Methoxyphenyl vs. Halogenated Phenyl Groups :

- Electron-Donating Methoxy : Enhances π-electron delocalization, as observed in quinazoline derivatives (), where 4-methoxyphenyl groups reduce emission intensity but increase wavelength in polar solvents, suggesting intramolecular charge transfer (ICT) effects. This property may improve interactions with polar biological targets .

- Electron-Withdrawing Halogens : Fluorine or chlorine substituents (e.g., 2-fluorophenyl or 4-chlorophenyl in and ) increase electrophilicity. For example, 4-fluorophenylpiperazine derivatives exhibit potent tyrosinase inhibition (IC₅₀ = 0.87 µM), attributed to fluorine’s electronegativity enhancing target binding .

Piperazine vs. Piperidine Scaffolds :

- Piperazine’s additional nitrogen atom increases polarity and hydrogen-bonding capacity compared to piperidine. Derivatives like 1-(2-methoxyphenyl)piperazine () demonstrate improved pharmacokinetic profiles due to enhanced solubility .

Analgesic and Anti-inflammatory Activity

- Compound IVe (2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone): Exhibits superior analgesic activity (ED₅₀ = 12.3 mg/kg) compared to acetylsalicylic acid in the phenylbenzoquinone writhing test. Anti-inflammatory efficacy parallels indomethacin in carrageenan-induced edema models. Safety Advantage: No gastric ulcerogenicity, unlike traditional NSAIDs .

Anticancer Potential

- Pyridazinone-piperazine hybrids (e.g., 6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-ones) show moderate cytotoxicity (IC₅₀ = 8.2–14.7 µM) against HeLa cells. The 4-methylphenyl analog demonstrates higher activity, indicating substituent size and hydrophobicity influence efficacy .

Solubility and Stability

- Piperazine-containing compounds generally exhibit improved aqueous solubility. For instance, 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine () is synthesized in ethanol with high yield (82%), reflecting favorable solubility during production .

Biological Activity

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

IUPAC Name: this compound

Molecular Formula: C_{15}H_{20}N_4O

Molecular Weight: 272.35 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The piperazine moiety is known to enhance binding affinity to various receptors, including serotonin and dopamine receptors. This interaction can lead to modulation of neurotransmission, which may explain its potential therapeutic effects in neuropsychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity: The compound has shown promise in preclinical models for its antidepressant-like effects, likely due to its action on serotonin receptors.

- Anxiolytic Effects: Studies suggest that it may also possess anxiolytic properties, contributing to its potential as a treatment for anxiety disorders.

- Antipsychotic Potential: Given its interaction with dopamine receptors, this compound may have antipsychotic effects, making it a candidate for further investigation in schizophrenia treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential of this compound:

-

In Vitro Studies:

- A study evaluated the binding affinity of various piperazine derivatives to serotonin and dopamine receptors. The results indicated that modifications in the phenyl ring significantly affected receptor binding profiles, suggesting that the methoxy group enhances affinity for serotonin receptors .

- In Vivo Studies:

- Comparative Analysis:

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazine core. Key steps include:

- Step 1: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis .

- Step 2: Piperazine ring installation through Buchwald-Hartwig amination or SNAr reactions, requiring anhydrous solvents (e.g., DMF, THF) and bases (e.g., KCO) at 80–120°C .

- Optimization Tips:

- Solvent Choice: Polar aprotic solvents enhance reaction efficiency but may require rigorous drying.

- Catalyst Loading: Pd(OAc) (5–10 mol%) with ligands like XPhos improves yield .

- Temperature Control: Gradual heating prevents decomposition of sensitive intermediates .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- H NMR: Characterize methoxy (δ 3.8–3.9 ppm) and piperazine protons (δ 2.5–3.5 ppm). Aromatic protons on pyrazine and phenyl rings appear between δ 6.8–8.2 ppm .

- C NMR: Confirm carbonyl (if present) and quaternary carbons. Piperazine carbons resonate at δ 40–55 ppm .

- Infrared Spectroscopy (IR): Detect C-O (1250 cm) and aromatic C-H stretches (3000–3100 cm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H] for CHNO: calc. 270.1481) .

- HPLC-PDA: Purity >95% with C18 columns (acetonitrile/water gradient) .

Q. What are the stability considerations for storing and handling this compound under laboratory conditions?

Methodological Answer:

- Storage:

- Temperature: –20°C in amber vials to prevent photodegradation .

- Humidity: Desiccate with silica gel; hygroscopic piperazine derivatives degrade via hydrolysis .

- Handling:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (skin/eye irritation reported in analogs) .

- Ventilation: Use fume hoods during weighing to avoid inhalation of fine powders .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of piperazine-containing compounds like this compound?

Methodological Answer:

- SAR Design:

- Variation of Substituents:

- Modify methoxy group position (para vs. meta) to assess receptor binding .

- Replace piperazine with morpholine or thiomorpholine to study ring flexibility .

- Bioisosteric Replacement: Substitute pyrazine with pyrimidine or triazine to evaluate heterocycle impact on activity .

- Assays:

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound, and what methodological controls are essential?

Methodological Answer:

- Models:

- Cancer Cell Lines: MCF-7 (breast) or A549 (lung) with MTT assays (48–72 hr exposure) .

- Neurological Targets: Radioligand binding assays for serotonin (5-HT) or dopamine (D) receptors .

- Controls:

Q. How should researchers address contradictions in biological activity data across different studies involving similar piperazine derivatives?

Methodological Answer:

- Data Reconciliation Strategies:

- Meta-Analysis: Pool data from analogs (e.g., fluorophenyl-piperazines) to identify trends using software like RevMan .

- Experimental Replication: Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Computational Modeling: Molecular docking (AutoDock Vina) to compare binding modes across structural variants .

- Case Example: Discrepancies in IC values for kinase inhibition may arise from differences in ATP concentrations (1 mM vs. 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.